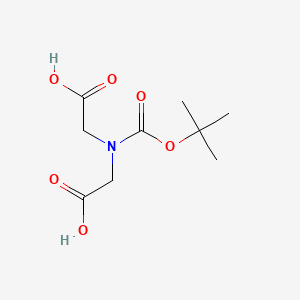

N-Boc-iminodiacetic acid

Vue d'ensemble

Description

N-Boc-iminodiacetic acid is a chemical compound with the empirical formula C9H15NO6 . It is used in various applications, including as a building block for preparing chemical libraries .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular weight of 233.22 g/mol . The compound’s structure can be represented by the linear formula C9H15NO6 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the Zn-catalysed Mannich reaction, which is a basic and useful platform for the development of several nitrogen-containing molecules . Another study highlighted the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.22 g/mol . Its empirical formula is C9H15NO6 .Applications De Recherche Scientifique

Combinatorial Libraries and Drug Discovery

N-Boc-iminodiacetic acid has been instrumental in the development of non-amide-based combinatorial libraries. For instance, it enabled the synthesis of highly functionalized piperazinones, which are significant in drug discovery, especially in identifying novel repressors of LEF-1/β-catenin-mediated transcription. Such agents have potential applications in treating colorectal tumors (Boger et al., 2000).

Enhancing Diversity in Chemical Libraries

The substance has been pivotal in expanding the diversity of chemical libraries. For example, the solution-phase synthesis of iminodiacetic acid diamides demonstrates the diversity achievable through a convergent combination of monomer building blocks. This approach significantly enhances the potential for discovering new compounds in various fields of chemistry and pharmacology (Boger & Chai, 1998).

Biochemical Studies and Radiopharmaceuticals

This compound has been used in the synthesis of radiopharmaceuticals, demonstrating its application in nuclear medicine. Technetium-99m-labeled iminodiacetic acid analogs, for instance, have been used to study the pathophysiology and morphology of the hepatobiliary system, providing valuable insights in hepatology (Krishnamurthy & Krishnamurthy, 1989).

Agricultural and Industrial Applications

The synthesis and applications of iminodiacetic acid, including this compound, extend to the production of glyphosate herbicides and surfactants. This highlights its importance in both agricultural and various industrial applications (Yuguo, 2010).

Development of Novel Organic Compounds

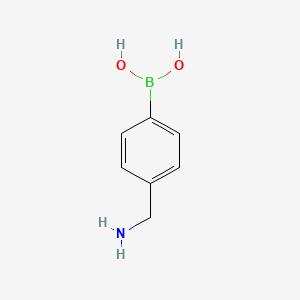

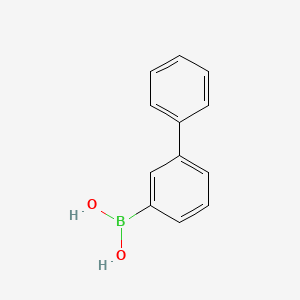

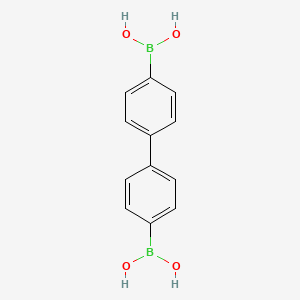

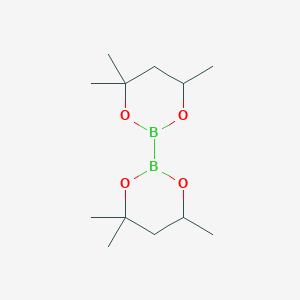

This compound has been involved in the synthesis of novel organic compounds, such as bicyclic organylboronic esters derived from iminodiacetic acids. These compounds have potential applications in organic chemistry and medicinal research due to their unique structural properties (Mancilla et al., 1986).

Optimization in Chemical Synthesis

The use of this compound in enhancing the efficiency of chemical synthesis processes, such as in the N-tert-butoxycarbonylation of amines, demonstrates its role in optimizing and streamlining chemical manufacturing processes (Heydari et al., 2007).

Safety and Hazards

Orientations Futures

Future research directions could involve the synthesis of new iminodiacetic acid derivatives and their potential applications. For instance, one study synthesized five novel IDA derivatives and compared their effects on plasma haemostasis with clinically approved ligands for technetium complexation . Another potential direction could be the exploration of N-Boc-iminodiacetic acid’s role in the Zn-catalysed Mannich reaction .

Mécanisme D'action

Target of Action

It has been suggested that it can be used as a novel α4β7 integrin peptide antagonist . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion, and their antagonism can influence various biological processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Boc-iminodiacetic acid is currently unavailable

Propriétés

IUPAC Name |

2-[carboxymethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10(4-6(11)12)5-7(13)14/h4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGIJQUTGABQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373169 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56074-20-5 | |

| Record name | N-Boc-iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)iminodiacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-Boc-iminodiacetic acid in the context of the provided research?

A: this compound serves as a versatile starting material for the synthesis of diverse chemical libraries. Researchers utilize its reactivity to create structurally diverse piperazinones [, ] and other complex molecules with potential biological activity, particularly as inhibitors of protein-protein interactions [].

Q2: How does the convergent solution-phase combinatorial synthesis approach, using this compound, contribute to drug discovery?

A: This approach enables the rapid and efficient generation of large libraries of compounds with significant structural diversity. For example, researchers synthesized a library containing 64,980 distinct compounds in just four steps using this compound and 21 different starting materials []. This methodology accelerates the identification of promising lead compounds by allowing for the screening of vast chemical spaces, increasing the likelihood of discovering novel molecules with desired biological activities.

Q3: The research mentions the discovery of compounds that repress LEF-1/β-catenin-mediated transcription. What is the significance of this finding?

A: The LEF-1/β-catenin signaling pathway plays a critical role in cell proliferation and differentiation. Aberrant activation of this pathway is implicated in the development of various cancers, including colorectal cancer []. The identification of small molecules, derived from this compound, that can inhibit this pathway offers a potential therapeutic strategy for treating such cancers. These compounds represent a novel class of LEF-1/β-catenin inhibitors, distinct from previously known DNA minor-groove-binding agents [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.